2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

Description

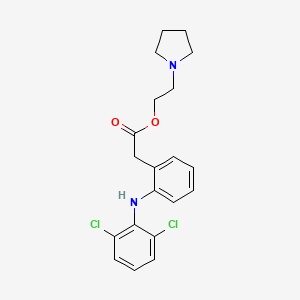

2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is an ester derivative of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid, a structural analog of diclofenac. The compound features a pyrrolidine-substituted ethanol moiety esterified to the carboxylic acid group of the parent acid. This modification is hypothesized to enhance lipophilicity and bioavailability compared to the free acid or its ionic salts (e.g., diclofenac sodium or potassium) . The 2,6-dichloroaniline moiety and aromatic acetic acid backbone are critical for its nonsteroidal anti-inflammatory drug (NSAID)-like activity, targeting cyclooxygenase (COX) enzymes .

Properties

Molecular Formula |

C20H22Cl2N2O2 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C20H22Cl2N2O2/c21-16-7-5-8-17(22)20(16)23-18-9-2-1-6-15(18)14-19(25)26-13-12-24-10-3-4-11-24/h1-2,5-9,23H,3-4,10-14H2 |

InChI Key |

AYJUAKMKUMPAJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCOC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

2-(Pyrrolidin-1-yl)ethanol is typically synthesized via nucleophilic substitution reactions involving pyrrolidine and ethylene oxide or related precursors. A representative method includes:

- Starting materials: Pyrrolidine and ethylene oxide or 2-chloroethanol derivatives.

- Reaction conditions: In the presence of a base such as cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Temperature: Around 50 °C.

- Work-up: After reaction completion, the mixture is filtered, extracted with ethyl acetate or acyl acetate, washed with water and brine, dried over sodium sulfate, and purified by silica gel column chromatography using dichloromethane/methanol gradients.

Experimental Data

| Parameter | Details |

|---|---|

| Base | Cesium carbonate |

| Solvent | DMF (N,N-dimethylformamide) |

| Temperature | 50 °C |

| Reaction time | Overnight (varies depending on substrate) |

| Yield | Up to 87% |

| Purification | Silica gel chromatography (DCM/MeOH 0-5%) |

This method provides a high yield of 2-(pyrrolidin-1-yl)ethanol with good purity and reproducibility.

Formation of 2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate Salt

Salt Formation Procedure

The final compound is prepared by salt formation between the base 2-(pyrrolidin-1-yl)ethanol and the acid 2-(2,6-dichlorophenylamino)phenylacetic acid:

- Molar ratio: Typically 1:1 molar ratio of base to acid.

- Solvent: Commonly ethanol or other polar solvents to facilitate dissolution and reaction.

- Conditions: Stirring at room temperature or mild heating to promote salt formation.

- Isolation: The salt precipitates or crystallizes upon cooling or addition of anti-solvent (e.g., water).

- Purification: Filtration and drying yield the pure salt.

This salt is also known as diclofenac hydroxyethylpyrrolidine or diclofenac epolamine, widely used pharmaceutically.

Summary Table of Preparation Methods

Research Findings and Notes

- The preparation of the pyrrolidin-1-yl ethanol component benefits from the use of cesium carbonate as a base in DMF, which provides high yields and clean reactions.

- The acid component is structurally related to diclofenac derivatives, and its synthesis involves established amide or amine coupling chemistry.

- Salt formation is straightforward and yields a pharmaceutically relevant salt with enhanced solubility and bioavailability properties.

- No direct one-pot synthesis of the salt from precursors has been reported; the process involves separate preparation and subsequent salt formation.

- Analytical characterization of the final salt includes NMR, IR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(pyrrolidin-1-yl)ethanal or 2-(pyrrolidin-1-yl)ethanoic acid .

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests potential interactions with biological systems, particularly in pharmacology:

Analgesic Properties

Research indicates that derivatives of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID), have been explored for their analgesic effects. The compound may exhibit similar properties due to its structural relationship with diclofenac derivatives .

Anticancer Activity

Preliminary studies suggest that compounds containing the dichlorophenyl group can interact with cellular mechanisms involved in cancer progression. The specific substitution patterns in this compound may enhance its efficacy against certain cancer types by inhibiting tumor growth and inducing apoptosis in malignant cells .

Neuroprotective Effects

The pyrrolidine moiety has been associated with neuroprotective effects in various studies. Compounds with this structure may help mitigate neurodegenerative disorders by modulating neurotransmitter levels and protecting neuronal integrity .

Case Studies and Research Findings

Numerous studies have investigated the applications of similar compounds, providing insights into their potential uses:

Case Study 1: Analgesic Efficacy

A study conducted on a related compound demonstrated significant pain relief in animal models of inflammation, suggesting that the pyrrolidine derivative could be effective for pain management .

Case Study 2: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines showed that compounds similar to 2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate inhibited cell proliferation and induced apoptosis. These findings indicate its potential as an anticancer agent .

Case Study 3: Neuroprotection

Research focusing on neuroprotective agents highlighted the ability of pyrrolidine-containing compounds to protect neurons from oxidative stress-induced damage. This suggests a promising avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate involves its interaction with specific molecular targets. The dichlorophenyl amino group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Diclofenac Sodium/Potassium

Diclofenac sodium (C${14}$H${10}$Cl$2$NNaO$2$) and potassium (C${14}$H${10}$Cl$2$KNO$2$) are ionic salts of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid. These salts exhibit high aqueous solubility (e.g., diclofenac sodium: ~50 mg/mL in water), making them suitable for oral or injectable formulations .

Ethyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate (9a)

This ethyl ester derivative (C${16}$H${15}$Cl$2$NO$2$) shares a similar esterification strategy but lacks the pyrrolidine group. It is synthesized via acid-catalyzed esterification with ethanol, yielding 70% under reflux conditions . The absence of the pyrrolidine moiety may reduce its ability to penetrate the blood-brain barrier compared to the target compound, which has a tertiary amine group capable of enhancing membrane permeability .

Prodrug-B: 4-(Acetylamino)phenyl {2-[(2,6-dichlorophenyl)amino]phenyl}acetate

Prodrug-B (C${22}$H${18}$Cl$2$N$2$O$_3$, MW 429.29) incorporates a paracetamol-derived phenolic ester. Its solubility profile (0.1 g/10 mL methanol/acetone) suggests comparable lipophilicity to the pyrrolidine ethanol ester, but the paracetamol moiety may confer dual NSAID/analgesic activity via distinct metabolic pathways .

Physicochemical Properties

*Calculated based on structural components: C${14}$H${11}$Cl$2$NO$2$ (acid) + C$6$H${13}$NO (alcohol) – H$_2$O.

Metabolic and Pharmacokinetic Considerations

- Diclofenac Salts : Rapidly dissociate in vivo to release the active acid, achieving peak plasma concentrations within 2–3 hours .

- Ester Derivatives (e.g., Target Compound, 9a, Prodrug-B): Require enzymatic hydrolysis (e.g., esterases) to liberate the active acid. The pyrrolidine group may delay hydrolysis, prolonging systemic exposure compared to ethyl or phenolic esters .

Biological Activity

The compound 2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate , also known by its CAS number 119623-66-4, is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound exhibits a complex structure characterized by the following features:

- IUPAC Name : this compound

- Molecular Formula : C20H24Cl2N2O3

- Molecular Weight : 393.31 g/mol

- Physical Form : White to yellow solid

The presence of the pyrrolidine moiety and the dichlorophenyl group suggests diverse interactions with biological targets, potentially leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including A431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells .

- Protein Interactions : Molecular dynamics simulations indicate that these compounds can interact with key proteins through hydrophobic contacts and hydrogen bonding, which are critical for their anticancer efficacy .

- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, reducing oxidative stress in cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it possesses significant antiproliferative activity, comparable to established anticancer drugs.

In Vivo Studies

Preclinical models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated promising bioavailability and half-life profiles, suggesting potential for further development in clinical settings .

Case Studies

Several case studies have examined the therapeutic applications of pyrrolidine derivatives in treating various conditions:

- Anticancer Therapy : A study involving a similar pyrrolidine derivative showed substantial tumor reduction in xenograft models when administered at specific dosages .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects against neurodegenerative diseases due to their ability to modulate neurotransmitter levels and reduce inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.